N-(5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide
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Overview
Description
N-(5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a chemical compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a furan ring attached to a thiadiazole moiety, which is further substituted with a 2,4-dichlorophenyl group
Preparation Methods
The synthesis of N-(5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide typically involves multiple steps. One common synthetic route starts with the preparation of 2,4-dichlorobenzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with thiosemicarbazide to form the thiadiazole ring. Finally, the furan-2-carboxamide moiety is introduced through a coupling reaction with furan-2-carboxylic acid .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
N-(5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions, using nucleophiles such as amines or thiols. This can lead to the formation of substituted derivatives with potentially different biological activities.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.
Mechanism of Action
The mechanism of action of N-(5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The thiadiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial activity through the inhibition of bacterial enzymes or anticancer activity through the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
N-(5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide can be compared with other thiadiazole derivatives, such as:
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol: This compound has similar biological activities but differs in its chemical structure and specific applications.
N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides: These compounds have been studied for their anticancer activity and share some structural similarities with the target compound.
Properties
Molecular Formula |
C13H7Cl2N3O2S |
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Molecular Weight |
340.2 g/mol |
IUPAC Name |
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C13H7Cl2N3O2S/c14-7-3-4-8(9(15)6-7)12-17-18-13(21-12)16-11(19)10-2-1-5-20-10/h1-6H,(H,16,18,19) |
InChI Key |
SWRLFEFDMDYGQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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